

Technical Guide: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

Cat. No.: B070119

[Get Quote](#)

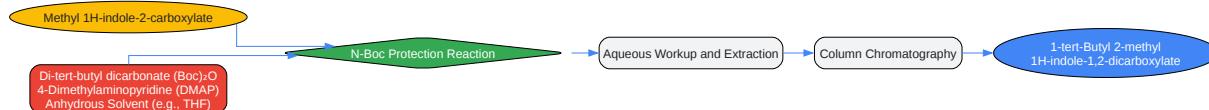
CAS Number: 163229-48-9

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, a plausible synthetic pathway, and its potential role as a versatile intermediate in the development of novel therapeutic agents.

Compound Data Summary

Below is a summary of the key physicochemical properties of **1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate**. The experimental data for properties such as melting and boiling points are not readily available in published literature; therefore, computed values are provided for guidance.


Property	Value	Source
CAS Number	163229-48-9	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₇ NO ₄	[3]
Molecular Weight	275.30 g/mol	[3]
IUPAC Name	1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate	
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in polar organic solvents	
XLogP3	3.5	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	4	[3]

Synthesis and Experimental Protocols

The synthesis of **1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate** involves the protection of the nitrogen atom of methyl 1H-indole-2-carboxylate with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to increase the stability of the indole ring and to direct further chemical transformations.

Synthetic Pathway

The logical workflow for the synthesis is outlined below. This process begins with the readily available methyl 1H-indole-2-carboxylate, which undergoes N-protection using di-tert-butyl dicarbonate.

[Click to download full resolution via product page](#)

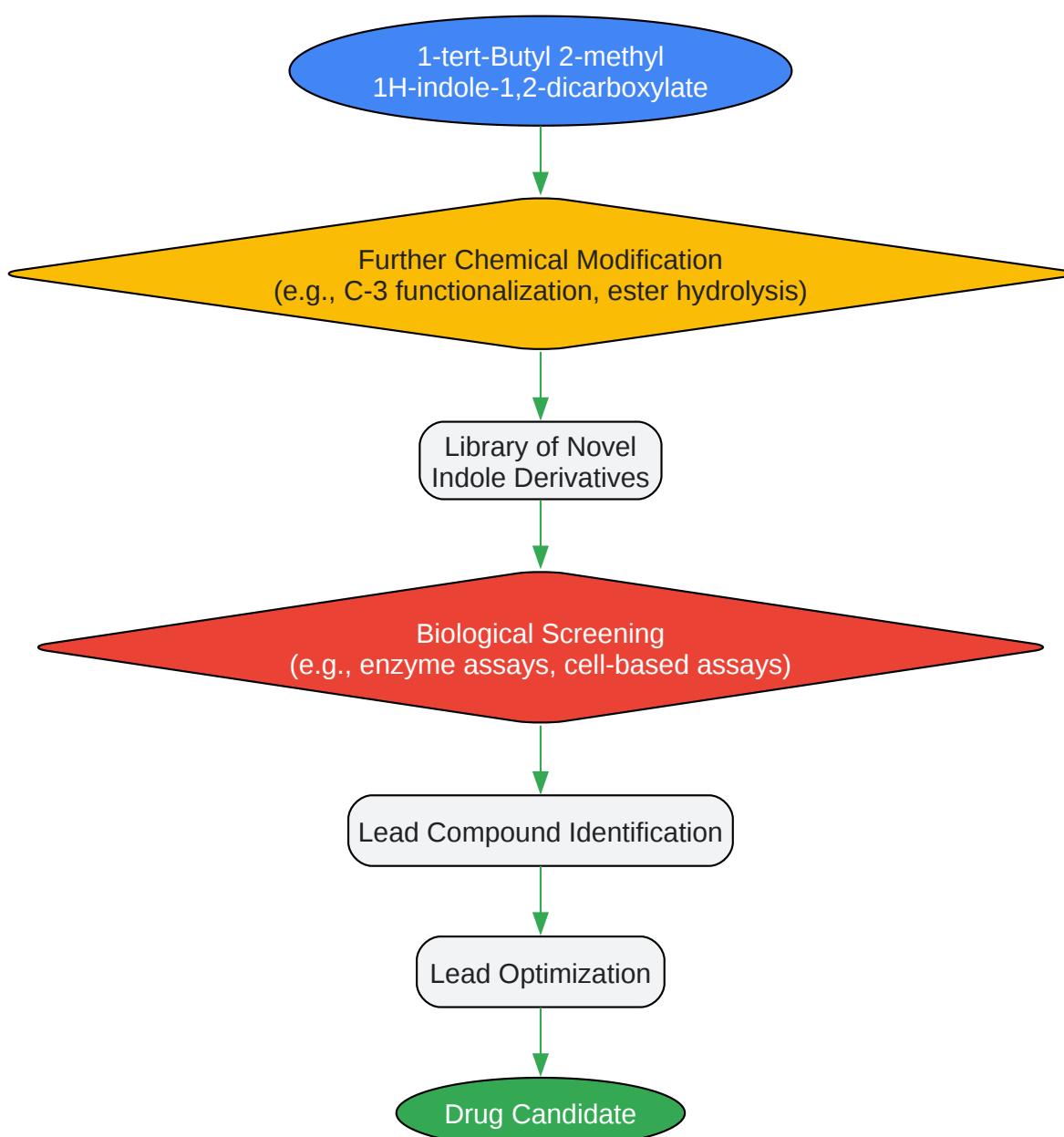
Caption: Synthetic workflow for **1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate**.

Detailed Experimental Protocol

This protocol is a standard procedure for the N-Boc protection of indoles.

Materials:

- Methyl 1H-indole-2-carboxylate
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution


Procedure:

- Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous THF. Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
- Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure **1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate**.

Potential Biological Significance and Applications

While specific biological activities for **1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate** have not been extensively reported, the indole nucleus is a well-established pharmacophore present in a multitude of biologically active compounds. The introduction of the N-Boc protecting group makes this compound a valuable intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications.

The logical relationship for its utility in drug discovery is depicted below.

[Click to download full resolution via product page](#)

Caption: Role in the drug discovery process.

Indole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to:

- Anticancer: By interacting with various cellular targets.
- Anti-inflammatory: Through modulation of inflammatory pathways.
- Antimicrobial: Exhibiting activity against a range of pathogens.
- Antiviral: Including activity against HIV.

The subject compound serves as a key building block, allowing for precise modifications at other positions of the indole ring to explore and optimize these potential biological activities. The N-Boc group can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom, adding to its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 163229-48-9 | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | Amides | Ambeed.com [ambeed.com]
- 2. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070119#1-tert-butyl-2-methyl-1h-indole-1-2-dicarboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com